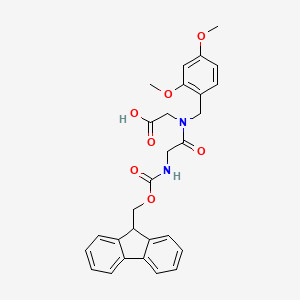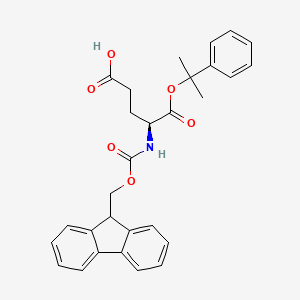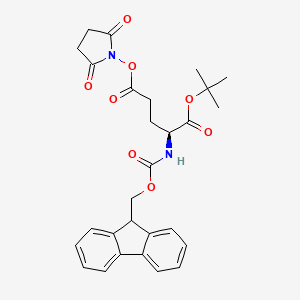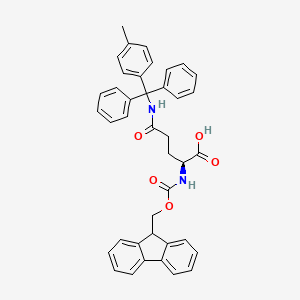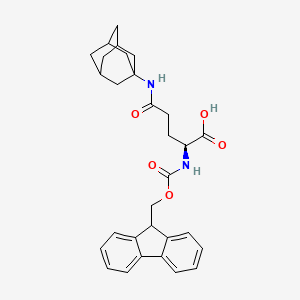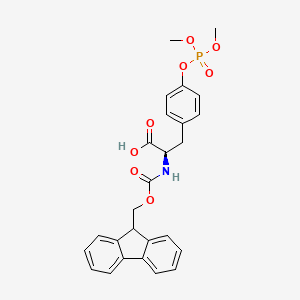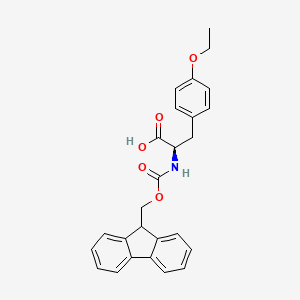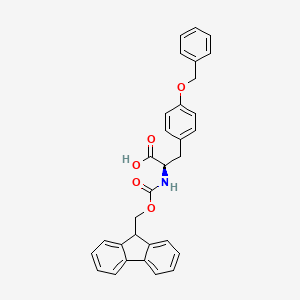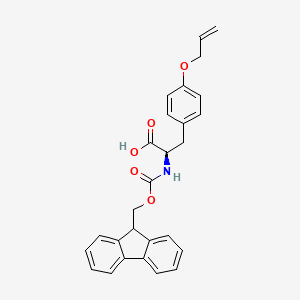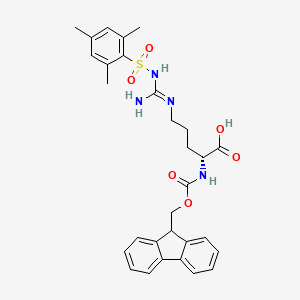
Fmoc-D-Arg(Mts)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Arg(Mts)-OH: is a derivative of the amino acid arginine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a 4-methylthiobenzylsulfonyl (Mts) protecting group at the side chain of the guanidino group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group is widely used in peptide synthesis to protect the amino group, while the Mts group protects the side chain functionalities, allowing for selective deprotection and coupling reactions.
Mechanism of Action
Target of Action
Fmoc-D-Arg(Mts)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the 9-fluorenylmethyloxycarbonyl (Fmoc) group promote the association of building blocks, making it a crucial component in the fabrication of functional materials .
Mode of Action
The compound interacts with its targets through unique interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the self-assembly of peptides . The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .
Pharmacokinetics
The compound’s self-assembly features and potential applications suggest that these properties could be influenced by its inherent hydrophobicity and aromaticity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of peptides . This results in the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .
Biochemical Analysis
Biochemical Properties
Fmoc-D-Arg(Mts)-OH interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to self-assembly . This self-assembly is a result of unique interactions, including van der Waals forces, hydrogen bonding, and π–π stacking .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group’s hydrophobicity and aromaticity play a crucial role in these interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Arg(Mts)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-arginine is protected with the Fmoc group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Protection of the Guanidino Group: The guanidino group is protected with the Mts group using 4-methylthiobenzylsulfonyl chloride in the presence of a base like sodium bicarbonate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase synthesis allows for efficient coupling and deprotection steps, minimizing the need for extensive purification.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-D-Arg(Mts)-OH undergoes deprotection reactions to remove the Fmoc and Mts groups. The Fmoc group is typically removed using a base such as piperidine, while the Mts group is removed using reducing agents like thiols.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides. Common coupling reagents include carbodiimides (e.g., DIC, EDC) and uronium salts (e.g., HBTU, HATU).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Mts Deprotection: Thiols such as dithiothreitol (DTT) or β-mercaptoethanol in the presence of a base are used to remove the Mts group.
Coupling Reagents: Carbodiimides (DIC, EDC) and uronium salts (HBTU, HATU) are used for peptide bond formation.
Major Products Formed:
Deprotected Arginine: Removal of the Fmoc and Mts groups yields D-arginine.
Peptides: Coupling reactions with other amino acids yield peptides with specific sequences.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-D-Arg(Mts)-OH is widely used in the synthesis of peptides and proteins, allowing for the incorporation of arginine residues in specific positions.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified proteins for studying protein structure and function.
Cell Signaling Studies: Peptides containing arginine residues are used to investigate cell signaling pathways and protein-protein interactions.
Medicine:
Drug Development: Peptides synthesized using this compound are explored as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Diagnostic Tools: Modified peptides are used in the development of diagnostic assays and imaging agents.
Industry:
Biomaterials: Peptides containing arginine residues are used in the development of biomaterials for tissue engineering and regenerative medicine.
Catalysis: Arginine-containing peptides are explored as catalysts in chemical reactions.
Comparison with Similar Compounds
Fmoc-D-Arg(Pbf)-OH: Similar to Fmoc-D-Arg(Mts)-OH but with a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) protecting group instead of Mts.
Fmoc-D-Arg(Tos)-OH: Contains a tosyl (Tos) protecting group instead of Mts.
Comparison:
Protecting Groups: The choice of protecting group (Mts, Pbf, Tos) affects the stability and ease of removal during peptide synthesis. Mts is known for its stability and selective removal under mild conditions.
Applications: While all these compounds are used in peptide synthesis, the specific protecting group can influence the overall yield and purity of the final product.
Properties
IUPAC Name |
(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUQIZIPLJEHW-AREMUKBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
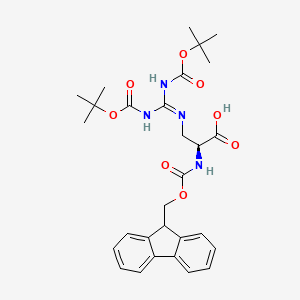
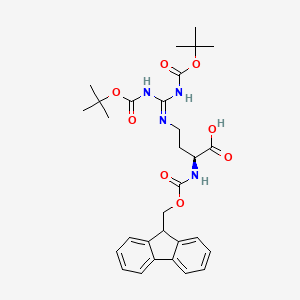
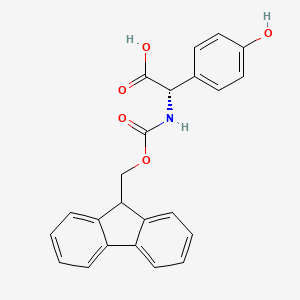
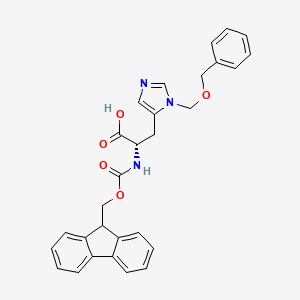
![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)
